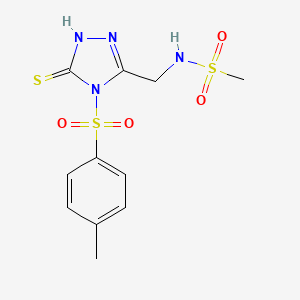![molecular formula C17H14O3S B11767400 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is an organic compound that features a benzoyl group attached to a thiobenzaldehyde moiety, with a 1,3-dioxolane ring attached to the benzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the following steps:
Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde under acidic conditions.
Attachment to Benzoyl Group: The 1,3-dioxolane ring is then attached to a benzoyl chloride through a Friedel-Crafts acylation reaction.
Formation of Thiobenzaldehyde Moiety: The thiobenzaldehyde moiety can be synthesized by reacting benzaldehyde with a thiol under basic conditions.
Final Coupling: The final step involves coupling the benzoyl group with the thiobenzaldehyde moiety using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.
4-(1,3-Dioxolan-2-yl)benzonitrile: Similar structure but contains a nitrile group instead of a thiobenzaldehyde moiety.
Uniqueness
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the thiobenzaldehyde moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in scientific research.
特性
分子式 |
C17H14O3S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
4-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14O3S/c18-16(13-3-1-12(11-21)2-4-13)14-5-7-15(8-6-14)17-19-9-10-20-17/h1-8,11,17H,9-10H2 |
InChIキー |
PUNIYJABWHBMEK-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


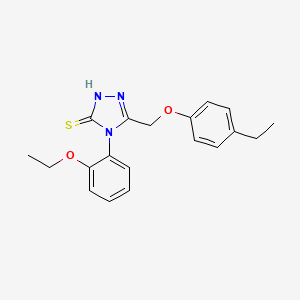
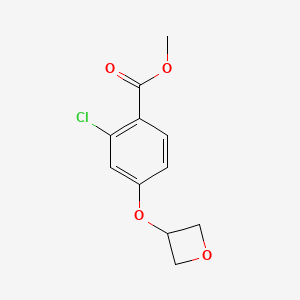
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![5-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11767344.png)

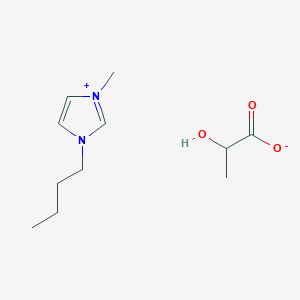
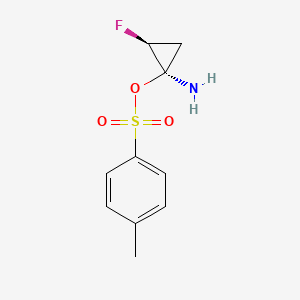
![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)



